5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h3,5,7H,1-2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQMVCUMAXSLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-74-1 | |
| Record name | 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
General Synthetic Approaches to Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core can be synthesized through various methods such as:
- Condensation reactions of 2-aminopyridines with α-haloketones or aldehydes, facilitating ring closure to form the fused bicyclic system.
- Multicomponent reactions (MCRs) , including Ugi reactions, which allow the simultaneous formation of the imidazo[1,2-a]pyridine ring and functionalization.
- Oxidative coupling and tandem reactions , which enable more complex substitutions and ring modifications.
These methods provide versatile routes to access a wide variety of substituted imidazo[1,2-a]pyridines, including tetrahydro derivatives.
Specific Preparation of this compound
The preparation of this compound specifically involves:
Starting Materials and Core Construction
- The imidazo[1,2-a]pyridine ring is typically constructed by the condensation of 2-aminopyridine derivatives with appropriate aldehydes or halogenated precursors such as chloroacetaldehyde.
- For example, 2-amino-5-chloropyridine can be condensed with chloroacetaldehyde to yield halogenated imidazo[1,2-a]pyridine intermediates, which are then functionalized further.
Introduction of the Methanamine Group
- The methanamine substituent at the 8-position can be introduced via nucleophilic substitution or reductive amination strategies.
- A notable method involves the reaction of an 8-halogenated imidazo[1,2-a]pyridine intermediate with aminomethyl reagents under palladium-catalyzed conditions or via direct nucleophilic displacement.
- Palladium-catalyzed aminocarbonylation has been reported to introduce amide functionalities at position 8, which can be subsequently reduced to amines.
Example from Patent Literature
- A large-scale preparation method involves refluxing substituted imidazo[1,2-a]pyridine carboxylates with ethanolamine in tetrahydrofuran (THF), followed by distillation and crystallization steps to isolate the amine product as a white powder.
- This process includes repeated solvent distillations to drive the reaction to completion and purification by filtration and washing.
Multicomponent Reaction Approach
- The Ugi four-component reaction has been employed to synthesize imidazo[1,2-a]pyridine-containing peptidomimetics, which can include the 8-ylmethanamine moiety.
- This method involves reacting heterocyclic acids, aldehydes, primary amines, and isocyanides in methanol at moderate temperatures (50 °C) for 24–48 hours, yielding target compounds in 28–72% yield.
- Although this approach is more general for peptidomimetic derivatives, it demonstrates the versatility of imidazo[1,2-a]pyridine functionalization.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The use of palladium catalysts immobilized on supported ionic liquid phases represents an advanced and environmentally considerate method for functionalizing imidazo[1,2-a]pyridines, offering catalyst recyclability and minimized metal contamination.
- Large-scale syntheses emphasize solvent management and purification techniques such as distillation and crystallization to achieve high purity and yield of the target amine.
- Multicomponent reactions provide a flexible synthetic platform but may require longer reaction times and careful optimization of conditions to maximize yields.
- The tetrahydro nature of the imidazo[1,2-a]pyridine ring in this compound suggests that hydrogenation or reduction steps may be involved if starting from aromatic precursors.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine exhibit promising anticancer properties. For example, a study demonstrated that specific analogs can inhibit cancer cell proliferation through the modulation of signaling pathways associated with cell growth and survival.
Neuroprotective Effects
This compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by oxidative stress. A notable case study involved the use of this compound in models of Alzheimer's disease, where it demonstrated a reduction in amyloid-beta aggregation.
Pharmacology
Receptor Modulation
this compound acts as a modulator for various receptors including serotonin and dopamine receptors. Its application in developing drugs for psychiatric disorders is under investigation. Recent studies have highlighted its ability to enhance the efficacy of existing antidepressants.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it exhibits significant antibacterial effects against Gram-positive bacteria. A detailed study showed its effectiveness against Staphylococcus aureus strains resistant to methicillin.
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing functional polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.
Nanocomposites
This compound is also utilized in the development of nanocomposites that enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics.
Data Tables
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotection in Alzheimer's Models : In an experimental setup involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a significant decrease in cognitive decline and reduction in amyloid plaques compared to control groups.
- Antimicrobial Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of this compound against antibiotic-resistant Staphylococcus aureus strains. Results indicated a notable reduction in bacterial load post-treatment.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes or receptors, modulating their activity. The methanamine group can also participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
The structural and functional attributes of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituent positions, and functional groups. Below is a detailed analysis:
Core Heterocycle Modifications
Key Observations :
- Replacing the pyridine core with pyrimidine (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
- Pyrazine derivatives (e.g., ) exhibit distinct solubility profiles due to dihydrochloride salt formation, which may enhance bioavailability.
Substituent Position and Functional Group Variations
Key Observations :
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 185796-74-1
The structural characteristics of this compound contribute to its interaction with various biological targets.
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in the cGAS-STING pathway, crucial for immune response modulation in cancer therapy .
- Receptor Binding : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit high affinity for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders and other central nervous system conditions .
Pharmacological Effects
- Antitumor Activity : In vivo studies have demonstrated that this compound derivatives can enhance the efficacy of anti-PD-1 antibodies in tumor models, achieving significant tumor growth inhibition rates .
- Antiviral and Antimicrobial Properties : Some studies have indicated that related compounds possess antiviral and antimicrobial activities, suggesting a broader spectrum of biological effects beyond cancer treatment .
Case Studies
Several studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:
- A study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines found that certain derivatives exhibited significant antitubercular and antiviral activity. These findings suggest potential applications in treating infectious diseases .
- Another research effort identified a specific derivative with an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory potential that could be exploited for therapeutic purposes in cancer immunotherapy .
Data Table: Biological Activity Overview
Q & A
Q. What are the most efficient synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives, and how can their purity be optimized?
Methodological Answer: A microwave-assisted synthesis approach enables rapid construction of the imidazo[1,2-a]pyridine (IP) core. Key steps include:
- Ring-building reactions : React 2-aminonicotinamide with chloroacetaldehyde in ethanol under reflux to form the bicyclic structure .
- Functionalization : Introduce substituents at positions 2, 3, or 5–8 via metal-mediated C–C coupling or bromination (e.g., dibromination at positions 3 and 6 using NBS in DCM) .
- Purification : Recrystallization from chloroform-methanol (1:1 v/v) yields high-purity crystals suitable for X-ray diffraction (93–97% yield) .
Optimization Tips : Use HATU/DIPEA catalysts for amide coupling to minimize side products .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and stereochemistry, as demonstrated for dibrominated derivatives .
- Spectroscopic Analysis :
- Photophysical Profiling : UV-Vis and fluorescence spectroscopy (e.g., λem = 450–500 nm for 2-aryl derivatives) identify fluorophore potential .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives against neurological targets?
Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition :
- Antioxidant Activity :
Q. How do structural modifications at position 2 of the IP core influence photophysical properties?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activities of IP derivatives?
Methodological Answer:
- SAR Studies : Compare substituent effects across studies. For example:
- Anticancer Activity : Ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate (6p) shows IC50 = 1.2 µM against MCF-7 cells, but methyl substituents at position 7 reduce potency by 50% .
- Data Normalization : Control for assay conditions (e.g., serum concentration, incubation time) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
